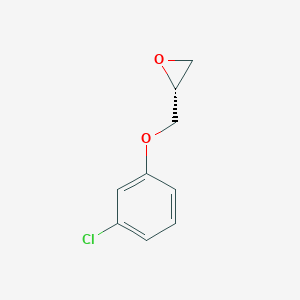

(R)-2-((3-Chlorophenoxy)methyl)oxirane

Vue d'ensemble

Description

(R)-2-((3-Chlorophenoxy)methyl)oxirane, also known as Epichlorohydrin or ECH, is a colorless liquid organic compound that is widely used in the chemical industry. It is an important intermediate in the production of various chemicals such as resins, plastics, and elastomers. The chemical structure of ECH contains an oxirane ring, which makes it highly reactive and useful in many industrial applications.

Mécanisme D'action

ECH is a highly reactive compound due to the presence of the oxirane ring. It can react with a wide range of compounds, including nucleophiles such as amines, alcohols, and thiols. The reaction between ECH and these nucleophiles results in the formation of stable covalent bonds, which makes it useful in many industrial applications.

Biochemical and physiological effects:

ECH has been shown to have toxic effects on living organisms. It is a known carcinogen and mutagen, and exposure to ECH has been linked to an increased risk of cancer and other health problems. ECH can also cause irritation and damage to the skin, eyes, and respiratory system.

Avantages Et Limitations Des Expériences En Laboratoire

ECH is a useful compound for laboratory experiments due to its high reactivity and versatility. It can be used as a starting material for the synthesis of many different compounds, and its reactivity can be controlled by varying the reaction conditions. However, the toxic nature of ECH means that it must be handled with care, and appropriate safety precautions must be taken when working with this compound.

Orientations Futures

There are many potential future directions for research on ECH. One area of interest is in the development of new methods for the synthesis of ECH and related compounds. Another area of research is in the development of new materials based on ECH, such as biodegradable plastics and composites. Additionally, there is ongoing research into the health effects of ECH and ways to mitigate its toxic effects. Overall, ECH is a compound with many potential applications and areas for future research.

Méthodes De Synthèse

The most common method for the synthesis of ECH is the reaction between epichlorohydrin and sodium hydroxide. This process is known as the chlorohydrin process and involves the addition of sodium hydroxide to epichlorohydrin in the presence of water. The reaction results in the formation of ECH and sodium chloride.

Applications De Recherche Scientifique

ECH has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new materials. ECH is used as a building block in the synthesis of epoxy resins, which are widely used in the production of coatings, adhesives, and composites. ECH is also used in the production of glycidyl ethers, which are used as reactive diluents in the formulation of epoxy resins.

Propriétés

IUPAC Name |

(2R)-2-[(3-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWAQHTYWDAKBC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574758 | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129098-54-0 | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129098-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

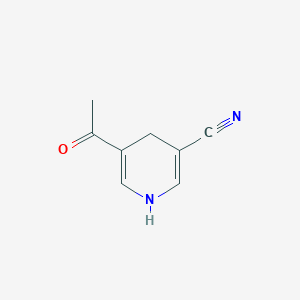

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)